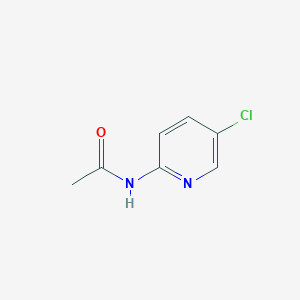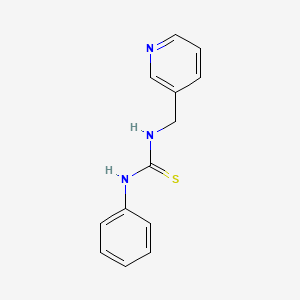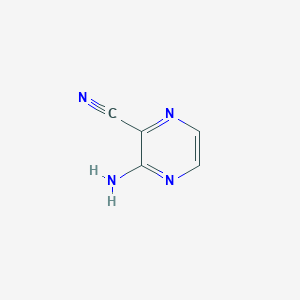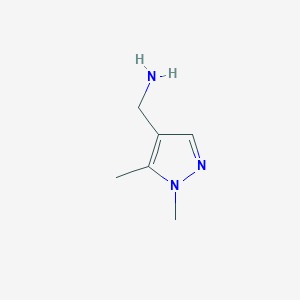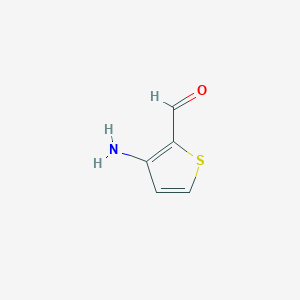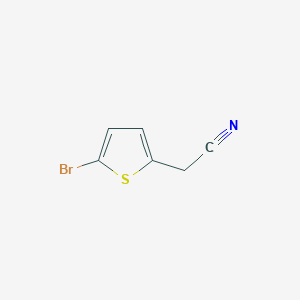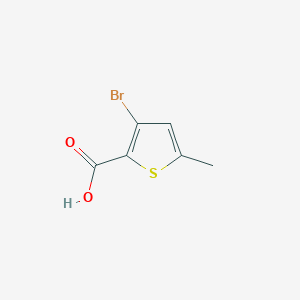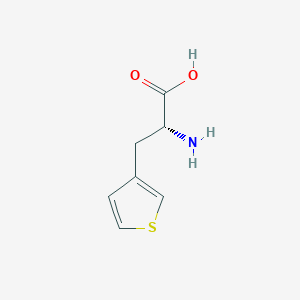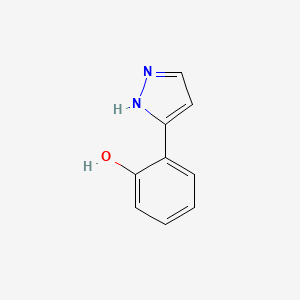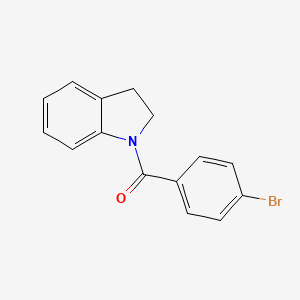
3-(チオフェン-2-イル)プロパンニトリル
概要
説明
2-Thiophenepropanenitrile is a useful research compound. Its molecular formula is C7H7NS and its molecular weight is 137.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiophenepropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenepropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
チオフェンとその置換誘導体、例えば3-(チオフェン-2-イル)プロパンニトリルは、医薬品化学の分野で非常に重要です . それらは、医薬品化学において多様な用途を持つ、広範囲の治療特性を有することが報告されています .
抗炎症用途
いくつかのチオフェン系化合物は、抗炎症剤として作用します . 例えば、1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシウレアは、抗炎症特性を持つことが知られています .
抗菌用途
チオフェン系化合物は、抗菌特性も示します . これは、新しい抗菌薬の開発においてそれらを貴重なものにします .
抗がん用途
チオフェン誘導体は、抗がん用途において可能性を示しています . それらは、特定の種類のがん細胞を阻害することが判明しています .
材料科学
チオフェン誘導体は、工業化学および材料科学において、腐食防止剤として利用されています . それらは、有機半導体の進歩に重要な役割を果たしています .
有機発光ダイオード(OLED)
チオフェン媒介分子は、有機発光ダイオード(OLED)の製造において重要な役割を果たします . これは、それらをエレクトロニクス分野において重要にします .
有機電界効果トランジスタ(OFET)
チオフェン系化合物は、有機電界効果トランジスタ(OFET)の開発にも使用されています . これは、それらをエレクトロニクス分野において重要にします .
新規化合物の合成
チオフェンとその誘導体は、有機合成において中間体として使用されます . それらは、さまざまな他の化合物の合成に使用され、有機化学の分野における重要性を強調しています .
作用機序
Target of Action
3-(Thiophen-2-yl)propanenitrile, also known as 2-Thiophenepropanenitrile, is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely interact with various cellular targets, leading to changes in cellular function and physiology .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic properties . For instance, they can act as anti-inflammatory agents, potentially affecting the inflammatory response pathway . They can also act as anti-cancer agents, potentially affecting cell proliferation and apoptosis pathways . .
Result of Action
Given the therapeutic properties of thiophene derivatives, it can be inferred that these compounds likely lead to changes in cellular function and physiology .
生化学分析
Biochemical Properties
2-Thiophenepropanenitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 involves the binding of 2-Thiophenepropanenitrile to the enzyme’s active site, leading to its subsequent oxidation . Additionally, 2-Thiophenepropanenitrile can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .
Cellular Effects
2-Thiophenepropanenitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . In terms of cell signaling, 2-Thiophenepropanenitrile can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which are involved in various cellular functions . The compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Thiophenepropanenitrile involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, its interaction with cytochrome P450 enzymes results in the oxidation of 2-Thiophenepropanenitrile, which can produce reactive intermediates that further interact with other cellular components . Additionally, 2-Thiophenepropanenitrile can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiophenepropanenitrile can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 2-Thiophenepropanenitrile in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Thiophenepropanenitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress . At higher doses, 2-Thiophenepropanenitrile can induce toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
2-Thiophenepropanenitrile is involved in several metabolic pathways, primarily those related to its oxidation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, 2-Thiophenepropanenitrile can be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways play a crucial role in regulating the compound’s biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 2-Thiophenepropanenitrile is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 2-Thiophenepropanenitrile can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Thiophenepropanenitrile is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting sequences . These localization signals ensure that 2-Thiophenepropanenitrile exerts its effects in the appropriate cellular context, influencing its activity and function .
特性
IUPAC Name |
3-thiophen-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHPLEDDWFMRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312298 | |
| Record name | 2-Thiophenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-13-4 | |
| Record name | 2-Thiophenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



